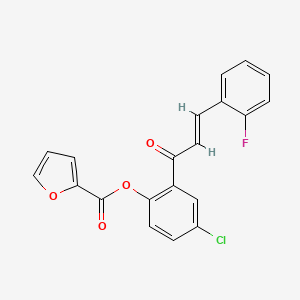

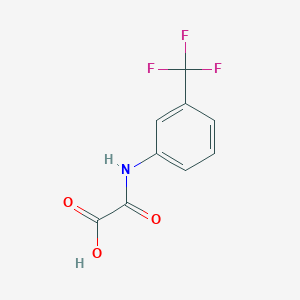

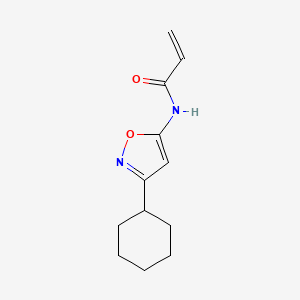

(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate” is structurally similar . Another related compound is “4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate”, which is an aromatic compound.

Molecular Structure Analysis

The molecular structure of the related compound “(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate” can be found on PubChem . Another related compound, “Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate”, has been analyzed by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “2-Furancarboxylic acid, 3-fluorophenyl ester” are available on PubChem . It has a molecular weight of 206.17 g/mol and a topological polar surface area of 39.4 Ų .Scientific Research Applications

Antimycobacterial Activity

(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate: has emerged as a promising antimycobacterial agent. It belongs to a class of compounds that can interfere with iron homeostasis in mycobacteria, including Mycobacterium tuberculosis (Mtb) . Iron acquisition is crucial for Mtb survival and virulence, making this compound a potential candidate for combating tuberculosis (TB).

Targeting Salicylate Synthase MbtI

The compound inhibits the salicylate synthase MbtI, a key enzyme involved in siderophore biosynthesis in Mtb. Siderophores are essential for iron uptake, and disrupting this process could hinder Mtb’s ability to thrive within the host . Researchers are exploring its efficacy as an anti-virulence agent.

Structural Determination

Detailed structural analysis of this compound has been performed using techniques such as 1H-NMR , 13C-NMR , HRMS , and single-crystal X-ray diffraction (SC-XRD) . These methods provide insights into its molecular arrangement, confirming its identity and aiding drug development efforts .

Iron Acquisition Inhibition

Given the importance of iron in Mtb pathogenesis, compounds like this one that disrupt iron acquisition pathways are valuable. Researchers investigate its mechanism of action and potential synergy with existing TB drugs .

Drug Optimization

Continued research aims to optimize the scaffold of furan-based compounds, including derivatives of this molecule. By fine-tuning the structure, scientists hope to enhance antimycobacterial activity while minimizing side effects .

Combination Therapy

Combining (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate with other TB drugs could lead to synergistic effects. Researchers explore combination therapy strategies to improve treatment outcomes and combat drug-resistant TB strains .

properties

IUPAC Name |

[4-chloro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFO4/c21-14-8-10-18(26-20(24)19-6-3-11-25-19)15(12-14)17(23)9-7-13-4-1-2-5-16(13)22/h1-12H/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOVQFKOVIINLD-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)

![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)

![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)